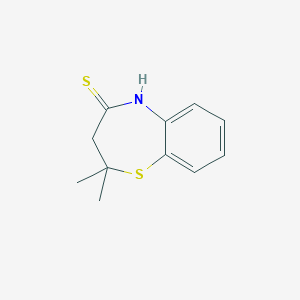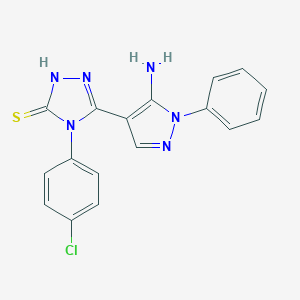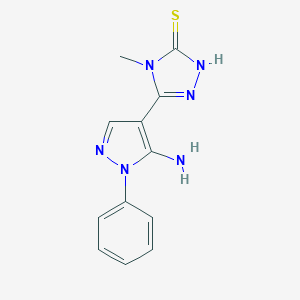
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as DMBT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBT is a benzothiazepine derivative that has shown promise as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease. In
科学研究应用
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. Studies have shown that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione can induce apoptosis (cell death) in cancer cells, and inhibit tumor growth in animal models. 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been shown to have neuroprotective effects, and may be a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may act as an antioxidant and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to induce apoptosis and inhibit cell proliferation. In animal models, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to inhibit tumor growth and reduce tumor volume. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have neuroprotective effects and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that it has shown promise as a potential therapeutic agent for cancer and neurodegenerative disorders. Another advantage is that the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. However, one limitation of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are several future directions for research on 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative disorders. Another area of research is to explore the potential of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione as a drug delivery system, as it has been shown to have good bioavailability and can cross the blood-brain barrier. Additionally, research could focus on optimizing the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione to improve yields and reduce costs.
合成方法
The synthesis of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2-aminothiophenol with 2,2-dimethyl-3-bromoacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to yield 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione.
属性
分子式 |
C11H13NS2 |
|---|---|
分子量 |
223.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,5-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
InChI 键 |
GXHAWMRBLUPWIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
规范 SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
